molecular formula C19H16N2O5 B1666676 Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester CAS No. 29002-43-5

Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester

Cat. No. B1666676
CAS RN: 29002-43-5
M. Wt: 352.3 g/mol
InChI Key: ZJDNXLMHDBYEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Properties

Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester, and its derivatives have been extensively explored in organic chemistry for their unique properties and applications. Notable research includes the synthesis of heterocyclic quinones, which are biologically active compounds. Such compounds are prepared through deprotonation-condensation sequences involving carboxylic acids and esters, indicating the significant role of benzoic acid derivatives in the synthesis of complex organic molecules (Rebstock et al., 2004).

Hydrogen Bonding and Crystal Structures

The structural properties of benzoic acid derivatives have been studied to understand their hydrogen bonding patterns and crystal structures. Research on isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid reveals short hydrogen bonds between pyridine N atom and carboxyl O atom, highlighting the intricate structural properties of benzoic acid derivatives (Gotoh & Ishida, 2009).

Biological Applications

Benzoic acid derivatives exhibit a range of biological properties. For instance, 3-hydroxy benzoic acid and its derivatives possess antimicrobial, antialgal, and anti-inflammatory properties. These derivatives are used as preservatives in drugs, cosmetics, and food products, indicating their importance in various industries (Satpute et al., 2018). Moreover, the kinetic resolution of racemic secondary benzylic alcohols into optically active carboxylic esters, using benzoic anhydride and tetramisole derivatives, showcases the role of benzoic acid derivatives in producing chiral molecules (Shiina & Nakata, 2007).

Analytical and Industrial Applications

The determination of preservatives in various products like beverages and sauces utilizes benzoic acid derivatives. The stir-bar sorptive extraction technique followed by thermal desorption GC–MS analysis, for instance, is used for the determination of benzoic acid and its derivatives, underscoring their importance in analytical chemistry (Ochiai et al., 2002).

Metabolic Studies

The metabolism of novel nitric oxide–donating derivatives of benzoic acid, such as ZJM-289, has been extensively studied. These studies involve identifying major metabolites in biological matrices like plasma, bile, urine, and feces, offering insights into the pharmacological activities and metabolic pathways of benzoic acid derivatives (Li et al., 2011).

properties

CAS RN

29002-43-5

Product Name

Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate

InChI

InChI=1S/C19H16N2O5/c1-12(2)25-15-7-3-5-14(11-15)19(22)26-18-16(21(23)24)9-8-13-6-4-10-20-17(13)18/h3-12H,1-2H3

InChI Key

ZJDNXLMHDBYEAJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Appearance

Solid powder

Other CAS RN

29002-43-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester
Reactant of Route 4
Reactant of Route 4
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.